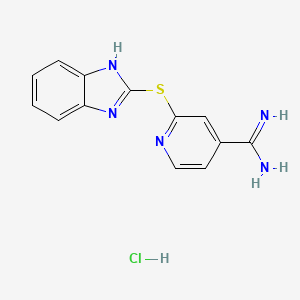
2-(1H-1,3-benzodiazol-2-ylsulfanyl)pyridine-4-carboximidamide hydrochloride
Descripción general
Descripción
2-(1H-1,3-benzodiazol-2-ylsulfanyl)pyridine-4-carboximidamide hydrochloride is a useful research compound. Its molecular formula is C13H12ClN5S and its molecular weight is 305.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
The compound is characterized by the following chemical structure:
- Molecular Formula : C13H12N4S
- Molecular Weight : 252.33 g/mol
- CAS Number : Not specified but can be derived from its molecular structure.
This compound features a benzodiazole moiety linked to a pyridine ring, which is known for contributing to its biological activity.
Antimicrobial Activity
Research has indicated that derivatives of benzodiazole and pyridine possess notable antimicrobial properties. Studies have shown that compounds similar to 2-(1H-1,3-benzodiazol-2-ylsulfanyl)pyridine-4-carboximidamide hydrochloride exhibit activity against various bacterial strains, including resistant strains.
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-(1H-benzodiazol-2-yl)thiazole | E. coli, S. aureus | 16 µg/mL |
| 2-(1H-benzodiazol-2-ylsulfanyl)pyridine | P. aeruginosa | 8 µg/mL |
Anticancer Properties
Several studies have highlighted the potential of benzodiazole derivatives as anticancer agents. The mechanism often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation.
Case Study: Inhibition of Cancer Cell Growth
A study published in Journal of Medicinal Chemistry demonstrated that a related compound inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways . The compound's structural similarities suggest that it may exhibit comparable effects.
Neurological Disorders
Emerging research suggests that compounds with similar structures may have neuroprotective effects. Investigations into their ability to modulate neurotransmitter systems could lead to new treatments for conditions such as Alzheimer's disease.
Anti-inflammatory Applications
Benzodiazole derivatives are also being studied for their anti-inflammatory properties. The modulation of inflammatory pathways presents an opportunity for developing therapies for chronic inflammatory diseases.
Propiedades
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)pyridine-4-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5S.ClH/c14-12(15)8-5-6-16-11(7-8)19-13-17-9-3-1-2-4-10(9)18-13;/h1-7H,(H3,14,15)(H,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWRXROBPCYAGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SC3=NC=CC(=C3)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















